molecular formula C11H8F2N2O B14056289 2-(2,3-Difluorophenyl)-5-methoxypyrimidine

2-(2,3-Difluorophenyl)-5-methoxypyrimidine

Cat. No.: B14056289
M. Wt: 222.19 g/mol
InChI Key: NOOLVLGHNZQZIX-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-5-methoxypyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methoxy group on the pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-5-methoxypyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used cross-coupling reaction in organic chemistry. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-5-methoxypyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may result in a fully or partially hydrogenated pyrimidine ring.

Scientific Research Applications

2-(2,3-Difluorophenyl)-5-methoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-5-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, while the methoxy group can influence its pharmacokinetic properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Difluorophenyl)-5-methoxypyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties. The presence of both fluorine atoms and a methoxy group can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H8F2N2O

Molecular Weight

222.19 g/mol

IUPAC Name

2-(2,3-difluorophenyl)-5-methoxypyrimidine

InChI

InChI=1S/C11H8F2N2O/c1-16-7-5-14-11(15-6-7)8-3-2-4-9(12)10(8)13/h2-6H,1H3

InChI Key

NOOLVLGHNZQZIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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